3-(Carboxymethyl)pentanedioic acid
Overview
Description
3-(Carboxymethyl)pentanedioic acid is a chemical compound with the molecular formula C7H10O6 and a molecular weight of 190.15 . It is a powder with a melting point of 127-128°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanedioic acid backbone with a carboxymethyl group attached to the third carbon . The InChI code for this compound is 1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 127-128°C . It has a molecular weight of 190.15 . The compound has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Anticancer Research
Studies on cinnamic acid derivatives, which share a core structure with 3-(Carboxymethyl)pentanedioic acid, have shown significant potential in anticancer research. These compounds have been evaluated for their antitumor efficacy due to their ability to undergo various chemical reactions, making them valuable in medicinal research as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
Carboxymethyl chitosan, which can be derived from chitosan by introducing carboxymethyl groups, illustrates the versatility of carboxymethylated compounds in biomedical applications. This derivative exhibits improved solubility, biocompatibility, and has been used in hydrogels, wound healing, tissue engineering, drug delivery, and biosensors. Its enhanced properties over chitosan make it a promising candidate for various biomedical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).
Environmental and Materials Science
Perfluorinated acids, including carboxylates such as this compound, have been subjects of environmental studies due to their persistence and bioaccumulation concerns. The environmental behavior, bioaccumulation potential, and regulatory criteria for such compounds have been critically reviewed to understand their impact and manage their use and disposal (Conder, Hoke, de Wolf, Russell, & Buck, 2008). Additionally, the microbial degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic acids, has been examined to mitigate environmental impacts (Liu & Mejia Avendaño, 2013).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids on microbes utilized in fermentative production processes highlight the chemical’s role in biotechnology research. Understanding how carboxylic acids like this compound affect microbial cells is crucial for developing robust microbial strains for industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
3-(Carboxymethyl)pentanedioic acid is a type of novel scaffold farnesyltransferase inhibitor (FTI) . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins through a process known as prenylation. This modification is crucial for the proper functioning of several proteins, including those involved in cell division and signal transduction .
Mode of Action
As an inhibitor, this compound binds to the active site of farnesyltransferase, preventing the enzyme from attaching a farnesyl group to its target proteins . This disruption can lead to changes in cellular processes that rely on these proteins, potentially altering cell growth and division .
Biochemical Pathways
The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it can disrupt the Ras signaling pathway, which plays a key role in cell proliferation and survival . By preventing the prenylation of Ras proteins, the compound can interfere with the ability of these proteins to anchor to the cell membrane, a necessary step for their activation .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific proteins being targeted. In the case of inhibiting farnesyltransferase, this could result in decreased cell proliferation and potentially induce apoptosis in certain types of cancer cells .
Properties
IUPAC Name |
3-(carboxymethyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQMCAWQYSNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275679 | |
Record name | 3-(carboxymethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-39-0 | |
Record name | NSC23786 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(carboxymethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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